4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
Description
4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-26(23,24)14-9-6-13(7-10-14)18(22)21-19-20-17-15-5-3-2-4-12(15)8-11-16(17)25-19/h2-7,9-10H,8,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHGMFYXWVUBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzothiazole ring or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the additional functional groups.
2-Aminobenzothiazole: A simpler derivative with an amino group.
4-Methylsulfonylbenzoic Acid: A related compound that shares the methylsulfonyl group.
Uniqueness
4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-Methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and applications in research and medicine.
Chemical Structure and Properties
The compound features a naphthothiazole core coupled with a methanesulfonyl group and a benzamide moiety , which may enhance its biological activity. The molecular formula is with a molecular weight of approximately 393.47 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the naphthothiazole core through cyclization.
- Introduction of the methanesulfonyl group via sulfonation reactions.
- Coupling with benzamide derivatives.
Antimicrobial Activity
Research has indicated that compounds with naphthothiazole structures exhibit significant antimicrobial properties . In vitro studies demonstrate that this compound shows activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
In addition to antimicrobial activity, the compound has been investigated for its anticancer potential . Studies have shown that it can induce apoptosis in cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The mechanism of action appears to involve the activation of caspases and modulation of apoptotic pathways.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties , which may be beneficial in treating conditions characterized by excessive inflammation. Experimental models have demonstrated a reduction in pro-inflammatory cytokines when treated with this compound.
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological assays:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against E. coli with an MIC of 32 µg/mL |
| Study 2 | Anticancer | Induced apoptosis in MCF-7 cells at concentrations above 10 µM |
| Study 3 | Anti-inflammatory | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages |
These findings indicate that the compound holds promise for therapeutic applications across multiple domains.
Q & A
Q. What are the recommended synthetic routes for 4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves coupling a sulfonyl-substituted benzamide intermediate with naphtho[1,2-d][1,3]thiazol-2-amine under controlled conditions. Key steps include:
- Sulfonylation : Introduce the methanesulfonyl group via sulfonation of a benzamide precursor using reagents like methanesulfonyl chloride in anhydrous dichloromethane .
- Amide Coupling : Use coupling agents such as HBTU or EDCI with DMF as a solvent to link the sulfonylbenzamide to the naphthothiazole amine .
- Optimization : Improve yield (37–75%) by adjusting reaction time (4–16 hours), temperature (reflux for cyclization), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methanesulfonyl proton singlet at δ 3.2–3.5 ppm) and naphthothiazole ring integration .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and retention time consistency (e.g., tR = 7.2–10.4 minutes) .
- Mass Spectrometry : MALDI-TOF or ESI-MS validate molecular weight (e.g., m/z = 447.2 for C₂₀H₁₇N₃O₃S₂⁺) and fragmentation patterns .
Q. What in vitro assays are appropriate for preliminary evaluation of its biological activity?
- Antimicrobial Testing : Disk diffusion assays against Staphylococcus aureus and Escherichia coli to measure inhibition zones .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values (<10 µM indicates potency) .
- Enzyme Inhibition : Coupled enzyme assays (e.g., MtMetAP1c inhibition using Met-Pro-pNA substrate and Co²⁺ cofactor) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?
- Core Modifications : Systematically vary substituents on the naphthothiazole (A-ring) and benzamide (B-ring). For example:
- Bioisosteric Replacement : Substitute the thiazole sulfur with oxygen (oxazole) or selenium (selenazole) to evaluate heteroatom impact on target affinity .
- Tautomer Analysis : Use 2D-NOESY to determine dominant tautomeric forms (e.g., hydroxymethanimidamide tautomer prevalence in acetone) .
Q. What computational approaches are suitable for predicting binding modes with target enzymes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., MtMetAP1c’s dinuclear metal center) .
- MD Simulations : Run 50–100 ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling : Generate 3D descriptors (e.g., CoMSIA) correlating substituent electronegativity with IC₅₀ values .
Q. How should researchers address discrepancies between in vitro enzyme inhibition and cellular activity data?
- Permeability Testing : Use Caco-2 cell monolayers to evaluate membrane permeability (Papp < 1 × 10⁻⁶ cm/s suggests poor uptake) .
- Efflux Pump Inhibition : Co-administer verapamil (P-gp inhibitor) to assess if efflux mechanisms reduce intracellular concentrations .
- Prodrug Design : Mask polar groups (e.g., esterify hydroxymethanimidamide) to improve bioavailability .
Q. What strategies improve the metabolic stability and bioavailability of this compound?
- Cytochrome P450 Profiling : Identify metabolic hotspots via liver microsome assays. For example, methanesulfonyl groups resist oxidation better than methyl esters .
- Salt Formation : Convert free amines to hydrochloride salts to enhance aqueous solubility (>5 mg/mL in PBS) .
- Lipophilicity Adjustment : Introduce fluorine atoms to balance logP (optimal range: 2–3) for improved absorption .
Q. How do structural modifications in the naphthothiazole ring affect target selectivity?
- A-ring Substitution : 8-Methoxy derivatives (e.g., compound 4b) show 3-fold higher selectivity for MtMetAP1c over MtMetAP1a due to steric complementarity with the enzyme’s hydrophobic pocket .
- B-ring Rigidity : Constrain the benzamide with fused rings (e.g., tetrahydronaphthalene) to reduce off-target binding to human MetAPs .
- Metal Cofactor Sensitivity : Mn²⁺-dependent activity (vs. Co²⁺) correlates with selectivity; test isoforms under varying metal conditions to refine SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
